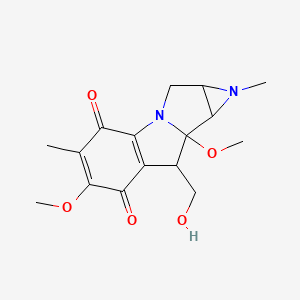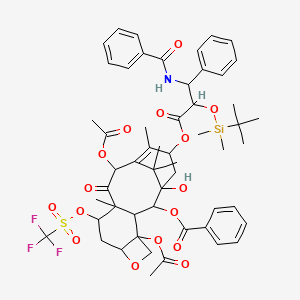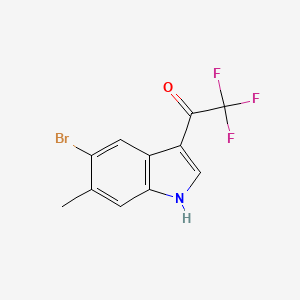![molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected alcohol is then acetylated using acetic anhydride and a catalytic amount of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBS group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
Trimethylsilyl chloride (TMSCl): Another silyl protecting group with similar applications.
Methoxymethyl chloride (MOMCl): Used for the protection of alcohols but with different stability and reactivity profiles.
Uniqueness
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate is unique due to its combination of the TBS protecting group and the acetate functionality, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Properties
Molecular Formula |
C12H26O3Si |
|---|---|
Molecular Weight |
246.42 g/mol |
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3 |
InChI Key |
BIKNFHFYZZINOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)


![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)




